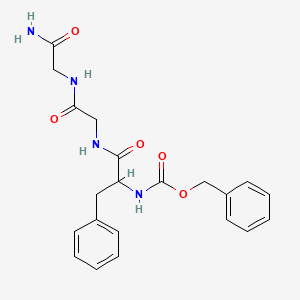
Carbobenzyloxy-l-phenylalanylglycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-l-phenylalanylglycylglycinamide typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group, followed by peptide bond formation through coupling reactions. Common reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators such as hydroxybenzotriazole (HOBt) .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxy-l-phenylalanylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Carbobenzyloxy-l-phenylalanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mécanisme D'action
The mechanism of action of carbobenzyloxy-l-phenylalanylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Carbobenzyloxy-l-phenylalanylglycylglycinamide can be compared with other similar compounds, such as:
Carbobenzyloxy-l-phenylalanylglycine: Similar in structure but lacks the additional glycine residue.
Carbobenzyloxy-l-alanylglycylglycine: Contains an alanine residue instead of phenylalanine.
Carbobenzyloxy-l-leucylglycylglycine: Features a leucine residue in place of phenylalanine.
These compounds share similar synthetic routes and chemical properties but differ in their specific amino acid residues, which can influence their biological activity and applications .
Propriétés
Numéro CAS |
141056-50-0 |
|---|---|
Formule moléculaire |
C21H24N4O5 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
benzyl N-[1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H24N4O5/c22-18(26)12-23-19(27)13-24-20(28)17(11-15-7-3-1-4-8-15)25-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,22,26)(H,23,27)(H,24,28)(H,25,29) |
Clé InChI |
BCJNKAUKGAKPMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
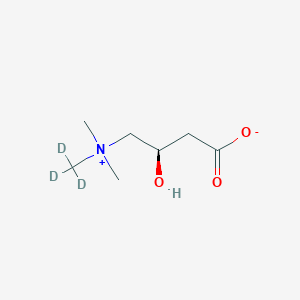
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
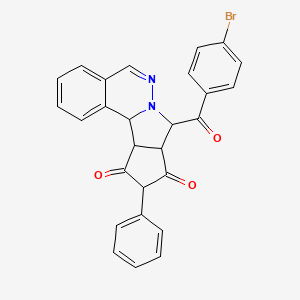
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
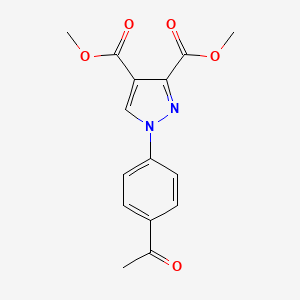
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
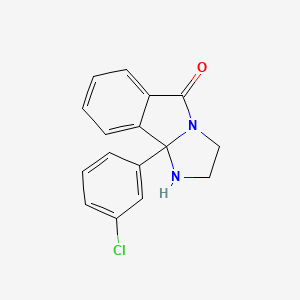
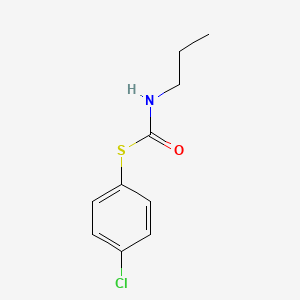
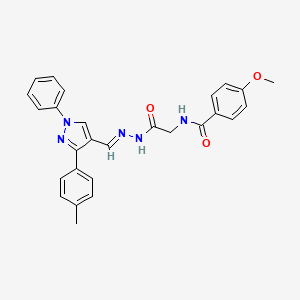
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)

